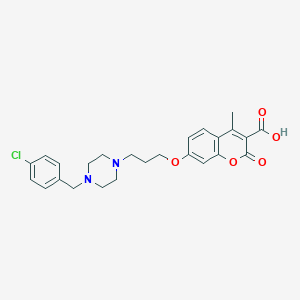
3-Carboxylic acid-picumast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxylic acid-picumast, also known as this compound, is a useful research compound. Its molecular formula is C25H27ClN2O5 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Antibacterial and Antitumor Activities
The 3-carboxylic acid motif has been extensively studied for its antibacterial properties. Compounds derived from this structure, particularly in the context of quinolone derivatives, have demonstrated significant activity against a range of bacterial strains. For instance, fluoroquinolones, which include 4-quinolone-3-carboxylic acid derivatives, are widely used as antibacterial agents due to their effectiveness against gram-negative bacteria and their role in treating infections .
Moreover, research has indicated that certain derivatives exhibit antitumor activity. The mechanisms of action often involve the inhibition of DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription. This dual functionality makes these compounds promising candidates for further development in cancer therapeutics .
Agricultural Applications
Herbicidal Activity
Recent studies have highlighted the potential of 3-carboxylic acid derivatives in agricultural applications, particularly as herbicides. For example, a series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated for their herbicidal activity against various weed species. The results showed that these compounds could effectively inhibit the growth of both dicotyledonous and monocotyledonous weeds by acting as auxin receptor antagonists .
| Compound Type | Activity Type | Inhibition Rate (%) |
|---|---|---|
| Indole-3-carboxylic acid derivatives | Herbicidal | 60 - 97 |
| Quinolone-3-carboxylic acid | Antibacterial | Variable by strain |
| Quinolone derivatives | Antitumor | Significant |
Photopolymerization Applications
Photoinitiators in Polymer Chemistry
Another significant application of 3-carboxylic acid-picumast is in photopolymerization processes. Research indicates that derivatives based on the coumarin scaffold, including those with carboxylic acid functionalities, serve as effective photoinitiators for polymerization under visible light. These compounds facilitate the formation of polymers through radical polymerization mechanisms, making them suitable for applications in 3D printing and photocomposite synthesis .
Case Study: Photoinitiator Development
In a study examining coumarin-3-carboxylic acid as a photoinitiator, researchers developed a series of compounds that showed excellent performance in initiating polymerization upon exposure to visible light. The study utilized real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) to monitor the polymerization kinetics and confirmed high conversion rates of monomers to polymers .
Eigenschaften
CAS-Nummer |
102392-27-8 |
|---|---|
Molekularformel |
C25H27ClN2O5 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C25H27ClN2O5/c1-17-21-8-7-20(15-22(21)33-25(31)23(17)24(29)30)32-14-2-9-27-10-12-28(13-11-27)16-18-3-5-19(26)6-4-18/h3-8,15H,2,9-14,16H2,1H3,(H,29,30) |
InChI-Schlüssel |
XYJFEDCQMSDMKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Key on ui other cas no. |
102392-27-8 |
Synonyme |
3-carboxylic acid-picumast |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















